11-methyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
11-methyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4,5-trimethoxybenzyl precursor, followed by a series of condensation and cyclization reactions to form the chromeno and oxazin rings. Key reagents often include methylating agents, strong acids or bases for cyclization, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate how modifications to the structure can enhance these activities.
Medicine
In medicinal chemistry, this compound is of interest for drug development. Its complex structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 11-methyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl derivatives: These compounds share the trimethoxybenzyl group and exhibit similar reactivity and biological activities.
Chromeno derivatives: Compounds with chromeno structures are known for their diverse biological activities and are often studied in medicinal chemistry.
Oxazin derivatives:
Uniqueness
What sets 11-methyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural complexity provides opportunities for developing novel compounds with enhanced properties.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications
Properties
Molecular Formula |
C26H25NO6 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
11-methyl-3-[(3,4,5-trimethoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C26H25NO6/c1-15-9-20-19(24-23(15)17-7-5-6-8-18(17)26(28)33-24)13-27(14-32-20)12-16-10-21(29-2)25(31-4)22(11-16)30-3/h5-11H,12-14H2,1-4H3 |
InChI Key |
HWTVGFBKZDGMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3=CC(=C(C(=C3)OC)OC)OC)C4=C1C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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